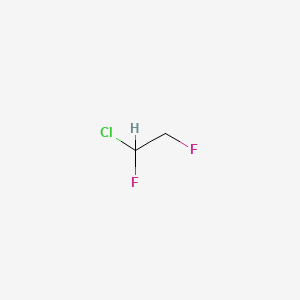

1-Chloro-1,2-difluoroethane

Übersicht

Beschreibung

1-Chloro-1,2-difluoroethane is an organofluorine compound with the molecular formula C₂H₃ClF₂. It is a colorless, odorless gas that is typically shipped as a liquid under its own vapor pressure. This compound is part of the hydrochlorofluorocarbon family and is known for its applications in various industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-difluoroethane can be synthesized through the fluorination of 1,1,2-trichloroethane using hydrogen fluoride in the presence of a fluorination catalyst. The reaction typically occurs in the gas phase and involves the use of catalysts such as chromium oxide .

Industrial Production Methods: The industrial production of this compound involves the same fluorination process, where 1,1,2-trichloroethane is reacted with hydrogen fluoride in the presence of a fluorination catalyst. This method is efficient and yields high purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-1,2-difluoroethane undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with chlorine in the presence of light to form products such as 1,2-dichloro-1,1-difluoroethane and 1,1-dichloro-1,2-difluoroethane.

Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form vinylidene fluoride, a key monomer in the production of polyvinylidene fluoride.

Common Reagents and Conditions:

Chlorine: Used in substitution reactions under light conditions.

Hydrogen Fluoride: Used in the fluorination process.

Catalysts: Chromium oxide and other metal-based catalysts are commonly used.

Major Products:

Vinylidene Fluoride: Formed through dehydrochlorination.

1,2-Dichloro-1,1-difluoroethane: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1,2-difluoroethane has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.

Industry: Employed in the production of refrigerants and foam blowing agents.

Wirkmechanismus

The mechanism of action of 1-Chloro-1,2-difluoroethane involves its interaction with various molecular targets and pathways. In dehydrochlorination reactions, the compound undergoes catalytic pyrolysis to form vinylidene fluoride. The presence of catalysts such as barium fluoride or strontium fluoride enhances the reaction efficiency by facilitating the cleavage of the carbon-chlorine bond .

Vergleich Mit ähnlichen Verbindungen

1,1-Difluoroethane: Another fluorinated hydrocarbon used as a refrigerant.

1,2-Difluoroethane: An isomer of 1-Chloro-1,2-difluoroethane with different chemical properties.

1-Chloro-1,1-difluoroethane: A similar compound used in refrigerants and foam blowing agents.

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to undergo selective reactions such as dehydrochlorination to form vinylidene fluoride. This property makes it valuable in the production of polyvinylidene fluoride, a material with wide industrial applications .

Biologische Aktivität

1-Chloro-1,2-difluoroethane (also known as HCFC-142a) is a halogenated hydrocarbon with the molecular formula C₂H₃ClF₂. It has been used primarily as a refrigerant and in foam-blowing applications. Understanding its biological activity is crucial for evaluating its safety and environmental impact. This article synthesizes findings from various studies regarding its toxicity, effects on human health, and environmental implications.

- Molecular Weight : 100.5 g/mol

- CAS Number : 338-64-7

- Physical State : Gas at room temperature

- Water Solubility : 1.4 g/L at 20°C

- Octanol-water Partition Coefficient (Log Kow) : 1.62 - 2.05 (calculated)

Acute Toxicity

This compound exhibits low acute toxicity across various exposure routes:

- Inhalation : Studies indicate very low inhalation toxicity in animals. At high concentrations, it may produce anesthetic-like effects and can act as an asphyxiant, but these effects are not typically observed at lower concentrations .

- Oral/Dermal Exposure : Not relevant for gases; however, data suggest minimal risk from dermal or oral routes .

Chronic Toxicity

Long-term exposure studies have shown no significant chronic toxic effects:

- In a two-year inhalation study involving rats, no adverse effects were noted at concentrations up to 20,000 ppm (approximately 14,710 mg/m³), establishing this as the No Observed Adverse Effect Level (NOAEL) .

- The compound does not appear to cause genetic mutations or cancer in animal models, with no evidence of carcinogenicity observed in long-term studies .

Developmental and Reproductive Toxicity

Research indicates that this compound does not adversely affect fetal development:

- Studies in rats and mice showed no significant developmental toxicity or reproductive effects at high exposure levels . The NOAEL for developmental toxicity was established at 250 ppm in mice with no malformations noted .

Environmental Impact

The environmental profile of this compound highlights its low toxicity to aquatic organisms:

| Organism | Toxicity Level |

|---|---|

| Fish | Low |

| Aquatic Invertebrates | Low |

| Algae | Data Not Available |

The compound is volatile and is expected to partition quickly into the atmosphere upon release. Its atmospheric lifetime is significant, taking decades to photolyze, which raises concerns about its potential contribution to ozone depletion despite its classification as a low-risk substance regarding bioaccumulation .

Case Study 1: Inhalation Toxicity in Rats

A comprehensive study evaluated the inhalation toxicity of various fluorinated compounds including this compound. Rats exposed to concentrations of up to 20,000 mg/m³ showed increased kidney weights but reversible changes upon cessation of exposure. The study concluded that the compound has a high NOAEL and poses minimal risk under controlled exposure conditions .

Case Study 2: Developmental Effects in Mice

A developmental toxicity study conducted on pregnant mice revealed that exposure to high concentrations (3500 ppm) resulted in increased incidences of cleft palate and reduced fetal weights. However, these effects were not observed at lower concentrations (1500 ppm), indicating a threshold for adverse effects and supporting the compound's classification as having low reproductive toxicity overall .

Eigenschaften

IUPAC Name |

1-chloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2/c3-2(5)1-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVSDUIHNGNMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861882 | |

| Record name | 1-Chloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-64-7 | |

| Record name | 1-Chloro-1,2-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-1,2-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475N9DO93P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-chloro-1,2-difluoroethane exert its toxic effects?

A: This compound exhibits high toxicity through inhalation []. Research suggests its toxicity stems from its metabolism into fluoroacetate within the body []. Fluoroacetate is a known poison that disrupts the citric acid cycle (Krebs cycle) by inhibiting the enzyme aconitase. This inhibition leads to the accumulation of citrate in tissues and serum, ultimately causing severe metabolic dysfunction [].

Q2: What evidence suggests that this compound's toxicity is due to fluoroacetate production?

A2: Several lines of evidence support this conclusion:

- Clinical signs: Rats exposed to this compound displayed symptoms characteristic of fluoroacetate poisoning, including lethargy, hunched posture, and convulsions [].

- Citrate accumulation: Exposure to the compound caused a significant increase in citrate levels in both serum and heart tissue, a hallmark of fluoroacetate poisoning [].

- Fluoroacetate detection: Analysis of urine from exposed rats confirmed the presence of fluoroacetate []. Additionally, fluorocitrate, a product of fluoroacetate and oxaloacetate, was found in the kidneys of exposed rats [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.